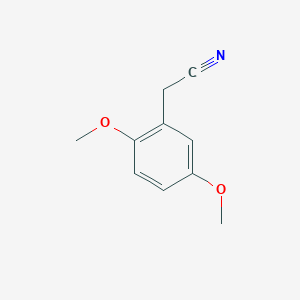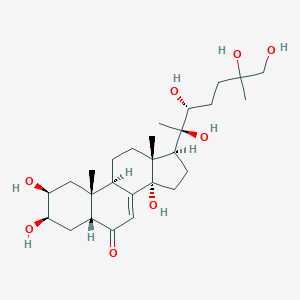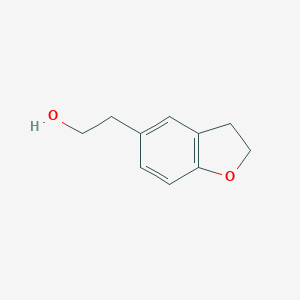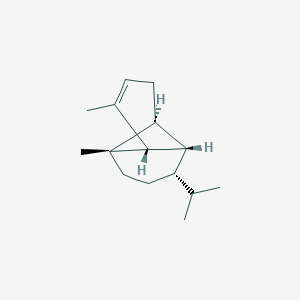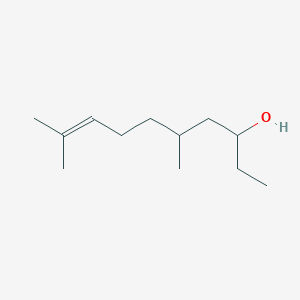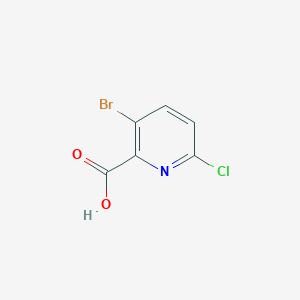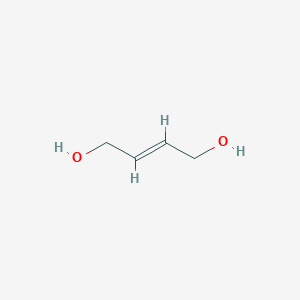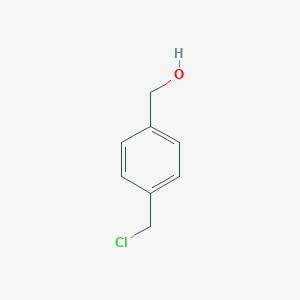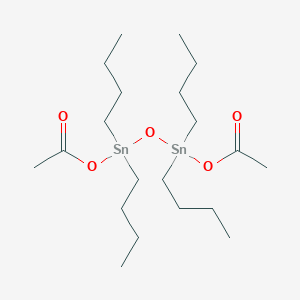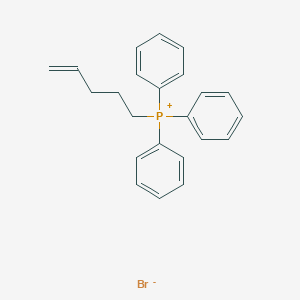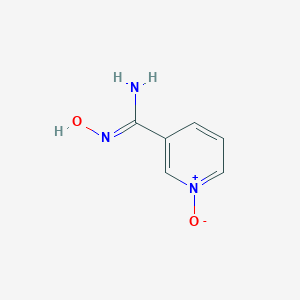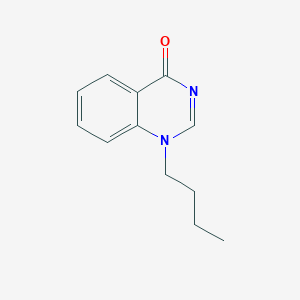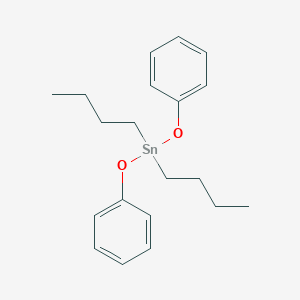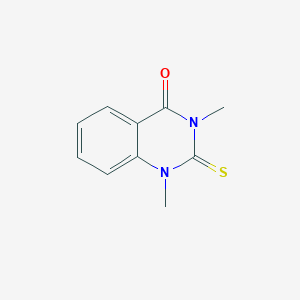
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. DMQX is synthesized through a multi-step process that involves the condensation of anthranilic acid and ethyl acetoacetate, followed by cyclization and thionation.
Wirkmechanismus
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- acts as a non-competitive antagonist of the ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, which prevents the receptor from opening and allows the influx of ions. This leads to a reduction in the activity of the receptor and a decrease in synaptic transmission.
Biochemische Und Physiologische Effekte
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can have a number of downstream effects. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has also been shown to have anti-convulsant properties, which makes it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of advantages for lab experiments. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which allows researchers to study the effects of glutamate on various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of limitations. It is highly toxic and can cause cell death at high concentrations. It also has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-. One potential area of research is the development of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- analogs that have improved pharmacokinetic properties. Another potential area of research is the study of the effects of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- on other glutamate receptors, such as the metabotropic glutamate receptor. Finally, research could be conducted on the potential therapeutic applications of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, such as its use as an anti-convulsant or as a treatment for neurodegenerative diseases.
Synthesemethoden
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- involves a multi-step process that begins with the condensation of anthranilic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then cyclized to form the quinazolinone ring. Finally, the thioxo group is introduced through thionation using phosphorus pentasulfide. The overall yield of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is used to block the activity of glutamate receptors, which allows researchers to study the effects of glutamate on various cellular processes.
Eigenschaften
CAS-Nummer |
17730-53-9 |
|---|---|
Produktname |
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- |
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
1,3-dimethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
InChI-Schlüssel |
GIZBHMKUYIKTCC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Andere CAS-Nummern |
17730-53-9 |
Synonyme |
2,3-Dihydro-1,3-dimethyl-2-thioxoquinazolin-4(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



